Roxadimate

Descripción general

Descripción

Synthesis Analysis

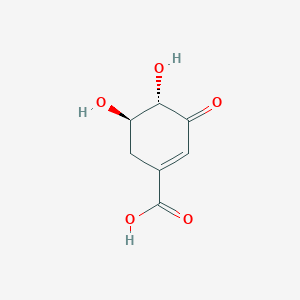

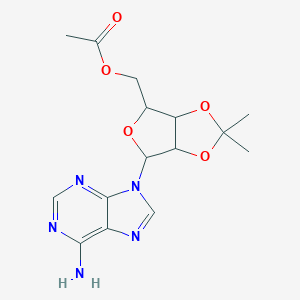

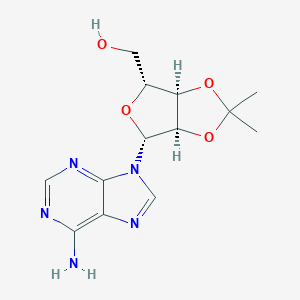

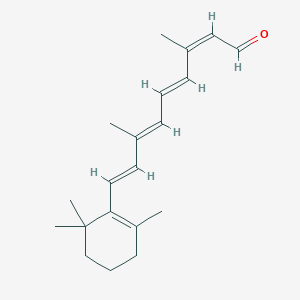

The total synthesis of Roxadimate, or (+)-roxaticin, has been achieved through various innovative methods. One approach achieved the synthesis in 20 steps from 1,3-propanediol, utilizing metal catalysis, including iridium-catalyzed alcohol C-C coupling, without the need for chiral reagents, auxiliaries, or premetalated C-nucleophiles (Han et al., 2010). Another method relied on aldol and directed reduction steps, assembling three principal fragments through Julia olefination and methyl ketone aldol addition reactions (Evans & Connell, 2003).

Aplicaciones Científicas De Investigación

Roxatidine's Anti-Inflammatory Properties : Roxatidine, a related compound to Roxadimate, has been studied for its ability to suppress inflammatory responses. Specifically, it inhibits NF-κB transcriptional activity and the p38 MAP kinase pathway in LPS-treated RAW 264.7 macrophages (Cho et al., 2011).

EU-ROS Project : Although not directly related to Roxadimate, the EU-ROS project aims to understand redox biology and medicine, potentially providing insights into new therapeutic strategies to target dysregulated redox processes in diseases (Egea et al., 2017).

Roxadustat in Anemia Treatment : Roxadustat, an oral hypoxia-inducible factor prolyl hydroxylase inhibitor, stimulates erythropoiesis and regulates iron metabolism, particularly in treating anemia in patients undergoing long-term dialysis (Chen et al., 2019).

Estrogenic Properties of Roxatidine : Roxatidine, an H2 receptor blocker and related to Roxadimate, has been found to possess estrogenic properties, evidenced by increased uterine weight in Wistar rats (Agrawal & Jose, 2010).

ROHub - Digital Library System : While not directly related to Roxadimate, ROHub is a digital library system for research objects that supports the storage, management, and preservation of scientific findings, enabling sharing of scientific data and findings (Palma et al., 2014).

ROXAS - Image Analysis Tool : ROXAS is an image analysis tool that automatically recognizes and measures conduit lumen area in tree-rings, providing valuable ecological information. This tool's name coincidentally includes "ROX" but isn't directly related to Roxadimate (Arx & Carrer, 2014).

Roxadustat's Broad Therapeutic Applications : Roxadustat has potential therapeutic applications in various diseases such as carcinoma, neurological diseases, ocular diseases, and tissue and organ injuries, beyond its approval for treating renal anemia (Kaijun et al., 2020).

Roxadustat's Global Approval for Anemia : Roxadustat has been developed for the treatment of anemia in patients with chronic kidney disease, myelodysplastic syndromes, and other conditions (Dhillon, 2019).

Early Effects of Roxadustat in Hemodialysis Patients : Roxadustat improves hematopoiesis and iron metabolism early after administration to treat anemia in hemodialysis patients, independent of erythropoietin concentration (Ogawa et al., 2020).

ROS-Based Nanomedicine : Reactive Oxygen Species (ROS)-based nanomedicine aims to optimize therapeutic efficacy by generating or scavenging ROS in nanomaterials for improved therapeutic outcomes (Yang et al., 2019).

Mecanismo De Acción

Target of Action

Roxadimate, also known as Roxadustat, is a hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI) . Its primary targets are the prolyl hydroxylase domain proteins (PHDs), which play a crucial role in the regulation of erythropoiesis .

Mode of Action

Roxadimate works by inhibiting the activity of PHDs under normoxic conditions . This inhibition leads to an increase in the levels of hypoxia-inducible factor α (HIF-α), which in turn stimulates the production of erythropoietin (EPO), a hormone that promotes the production of red blood cells . In addition to promoting EPO production, Roxadimate has also been shown to significantly reduce the levels of hepcidin, a hormone that regulates iron metabolism .

Biochemical Pathways

The primary biochemical pathway affected by Roxadimate is the HIF pathway. Under normal oxygen conditions, HIF is degraded by PHDs. When phds are inhibited by roxadimate, hif is stabilized and accumulates in the cell . This leads to the transcription of several genes, including EPO, which stimulates erythropoiesis .

Pharmacokinetics

Roxadimate exhibits well-characterized pharmacokinetics. It has an apparent volume of distribution of 22–57 L after oral administration, an apparent clearance of 1.2–2.65 L/h, and a renal clearance of 0.030–0.026 L/h in healthy volunteers . The elimination half-life of Roxadimate is 9.6–16 hours . These properties suggest that Roxadimate has good bioavailability.

Result of Action

The primary molecular effect of Roxadimate is the stabilization of HIF, leading to increased production of EPO and a reduction in hepcidin levels . This results in increased erythropoiesis and improved iron utilization, which can help to correct anemia, particularly in patients with chronic kidney disease .

Action Environment

While specific studies on the influence of environmental factors on Roxadimate’s action are limited, it’s known that factors such as light intensity, temperature, and pH can influence the pharmacokinetics and pharmacodynamics of many drugs

Propiedades

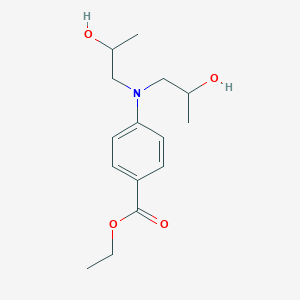

IUPAC Name |

ethyl 4-[bis(2-hydroxypropyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-4-20-15(19)13-5-7-14(8-6-13)16(9-11(2)17)10-12(3)18/h5-8,11-12,17-18H,4,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZHHQOZZQEZNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N(CC(C)O)CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70866716 | |

| Record name | Ethyl 4-[bis(2-hydroxypropyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Roxadimate | |

CAS RN |

58882-17-0 | |

| Record name | Ethyl dihydroxypropyl PABA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58882-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Roxadimate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058882170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-[bis(2-hydroxypropyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-[bis(2-hydroxypropyl)amino]benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROXADIMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54M9O25201 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

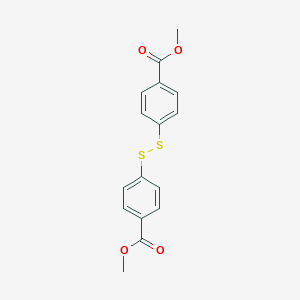

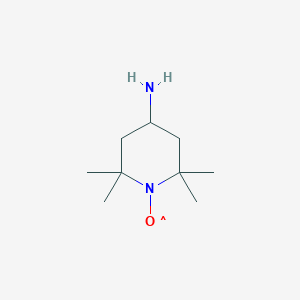

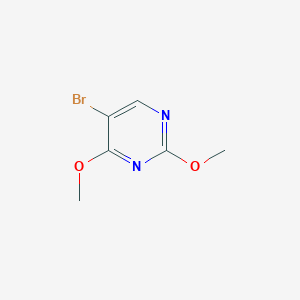

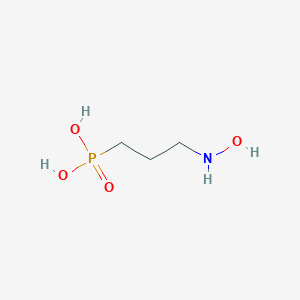

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

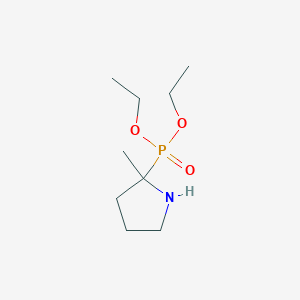

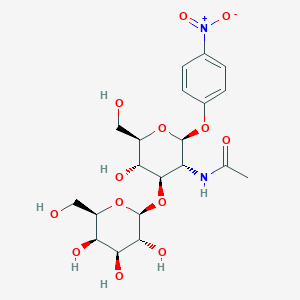

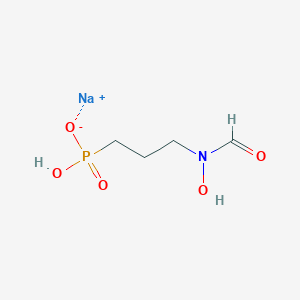

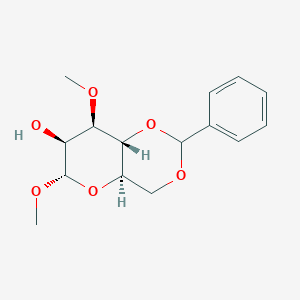

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.